molecular formula C8H16ClNO B12303704 Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride CAS No. 2307740-19-6

Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride

Cat. No.: B12303704
CAS No.: 2307740-19-6
M. Wt: 177.67 g/mol
InChI Key: FEEYQFBKIDKRQZ-UHFFFAOYSA-N
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Description

Rac-(1r,5r,8s)-2-azabicyclo[331]nonan-8-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a hydrogen source in the presence of a catalyst, such as a ruthenium complex . The reaction conditions often include a solvent like methanol and a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 8-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2307740-19-6

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

2-azabicyclo[3.3.1]nonan-8-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-10H,1-5H2;1H

InChI Key

FEEYQFBKIDKRQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1CCN2)O.Cl

Origin of Product

United States

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